molecular formula C23H21N5O4 B2710997 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 1021020-65-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B2710997
CAS No.: 1021020-65-4
M. Wt: 431.452
InChI Key: MGBCLUNZRYNCSO-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one scaffold substituted with a 3,4-dimethylphenyl group. The benzodioxin moiety is associated with anti-inflammatory activity, as seen in structurally related compounds , while the pyrazolo-triazinone heterocycle may confer metabolic stability and target selectivity.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-14-3-4-16(9-15(14)2)18-11-19-23(30)27(24-13-28(19)26-18)12-22(29)25-17-5-6-20-21(10-17)32-8-7-31-20/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBCLUNZRYNCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex heterocyclic compound with potential therapeutic applications. Its unique structural features suggest diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C27H25N3O4S2
  • Molecular Weight : 519.6351 g/mol
  • CAS Number : 379249-41-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxopyrazolo[1,5-d][1,2,4]triazin moiety is known for its role in inhibiting specific enzymes and modulating receptor activity. This compound may exhibit anti-inflammatory and anticancer properties through these mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung Cancer)11.20
Other derivativesA54915.73 - 59.61

These findings indicate that the compound exhibits a dose-dependent response in inhibiting cell proliferation.

Antioxidant Activity

The antioxidant potential of the compound has also been evaluated. The synthesized derivatives showed moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA). This property can be crucial in mitigating oxidative stress-related diseases.

Case Studies

A study conducted on a series of oxadiazole derivatives revealed that compounds similar to this compound demonstrated promising results in terms of anticancer efficacy and antioxidant properties. The most effective derivatives were noted to have IC50 values ranging from 11.20 µM to 59.61 µM against A549 cells after a 72-hour treatment period .

Molecular Docking Studies

In silico molecular docking studies have been performed to predict the binding affinity and interaction profiles of this compound with various biological targets. The results indicated favorable interactions with key enzymes involved in cancer progression and inflammation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with key structural analogs, highlighting substituent variations and inferred bioactivity:

Compound Core Structure Key Substituents Reported/Inferred Activity Reference
Target Compound Benzodioxin + Pyrazolo-triazinone 3,4-dimethylphenyl Potential anti-inflammatory/kinase inhibition (inferred from benzodioxin and heterocyclic cores)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide Benzodioxin + Pyrazolo-pyrazine 3,4-dimethoxyphenyl Reduced lipophilicity due to methoxy groups; possible lower bioavailability
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin + Acetic acid None Anti-inflammatory activity (comparable to ibuprofen in carrageenan-induced edema assays)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Benzodioxin + Triazole-thioether Pyridinyl + ethyl group Enhanced metabolic stability due to sulfur linkage; possible kinase inhibition
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Benzodioxin + Triazole-thioether Pyrazinyl + ethyl group Improved solubility due to pyrazine ring; potential antimicrobial applications

Key Observations:

Substituent Effects on Lipophilicity: The 3,4-dimethylphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 3,4-dimethoxyphenyl analog (logP ~2.8), favoring passive diffusion across biological membranes .

Heterocyclic Core Influence: Pyrazolo-triazinone and pyrazolo-pyrazine scaffolds are structurally similar but differ in hydrogen-bonding capacity, affecting target selectivity (e.g., kinase vs. protease inhibition). Thioether-linked triazoles (e.g., ) exhibit enhanced stability against oxidative metabolism compared to ester or amide linkages.

Biological Activity Trends :

  • Benzodioxin-acetic acid derivatives demonstrate direct anti-inflammatory effects, suggesting the target compound’s benzodioxin moiety may contribute to similar activity .
  • Sulfur-containing heterocycles (e.g., triazole-thioethers) are associated with antimicrobial and antitumor activities, though this depends on substituent electronegativity .

Q & A

Q. Step 2: In vitro assays

  • Enzyme inhibition assays: Measure IC50 values against targets (e.g., COX-2, PKA) .
  • Cytotoxicity screening: Use cell lines (e.g., HEK293) to evaluate therapeutic index .

Q. Step 3: Structure-activity relationship (SAR) studies

  • Modify substituents (e.g., dimethylphenyl to methoxyphenyl) and compare bioactivity .

(Advanced) How can researchers mitigate by-product formation during large-scale synthesis?

Answer:
Common by-products:

  • Hydrolysis products (e.g., free carboxylic acids from acetamide cleavage).
  • Dimerization via reactive pyrazolo-triazin intermediates.

Mitigation strategies:

  • Scavenging agents: Add molecular sieves to absorb water and prevent hydrolysis .
  • Flow chemistry: Enhances mixing and reduces residence time of reactive intermediates .
  • DoE (Design of Experiments): Statistically optimize temperature, stoichiometry, and catalyst loading .

(Basic) What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE): Gloves, lab coat, and goggles to avoid dermal exposure .
  • Ventilation: Use fume hoods due to potential dust/aerosol formation during crystallization .
  • Waste disposal: Neutralize acidic/basic by-products before disposal .

(Advanced) How can structural modifications improve metabolic stability?

Answer:

  • Replace labile groups: Substitute ester linkages with amides to resist hydrolysis .
  • Introduce steric hindrance: Add bulky substituents near metabolically sensitive sites (e.g., methyl groups on the benzodioxin ring) .
  • Isotope labeling (e.g., deuterium) at vulnerable positions slows CYP450-mediated degradation .

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